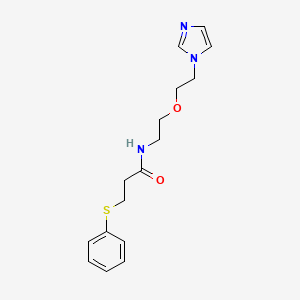

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide

Description

The compound N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide features a propanamide backbone with a phenylthio group at the third carbon and a 2-(1H-imidazol-1-yl)ethoxyethyl chain attached to the amide nitrogen.

Properties

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c20-16(6-13-22-15-4-2-1-3-5-15)18-8-11-21-12-10-19-9-7-17-14-19/h1-5,7,9,14H,6,8,10-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGLVPOBEAESJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCOCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The imidazole ring is known for its biological activity, and this compound could be explored for its biological effects.

Medicine: Potential use in drug development, especially in targeting specific biological pathways.

Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. The imidazole ring can interact with various enzymes and receptors, potentially influencing metabolic pathways. The phenylthio group may also play a role in binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Moieties

Target Compound vs. Benzimidazole Derivatives ()

- Target Compound: Contains a monocyclic 1H-imidazole linked via an ethoxyethyl chain.

- Analog W1 () : Features a benzo[d]imidazole-thioacetamido group. The fused benzene ring enhances aromaticity and may improve DNA intercalation properties, contributing to antimicrobial and anticancer activities .

Key Difference : Benzimidazole analogs exhibit broader biological activity due to enhanced aromatic stacking, whereas the target compound’s imidazole may offer better solubility and metabolic stability.

Target Compound vs. Triazole Derivatives ()

- Triazole Acetamides (6a–6c): Synthesized via copper-catalyzed 1,3-dipolar cycloaddition, these compounds feature 1,2,3-triazole rings, known for metabolic resistance and hydrogen-bonding capabilities. For example, 6b (N-(2-nitrophenyl)acetamide) shows distinct NMR shifts (δ 8.36 ppm for triazole proton) and nitro group vibrations (IR: 1504 cm⁻¹) .

- Target Compound : The imidazole ring may confer stronger basicity (pKa ~7) compared to triazoles (pKa ~1–2), influencing pH-dependent binding.

Key Difference : Triazoles offer superior hydrolytic stability, whereas imidazoles provide better protonation capabilities for targeting acidic microenvironments (e.g., tumor tissues).

Substituent Effects on Reactivity and Bioactivity

Phenylthio vs. Nitro/Aryl Groups

- Analog W1 () : A 2,4-dinitrophenyl group introduces strong electron-withdrawing effects, likely increasing reactivity in nucleophilic substitution but reducing bioavailability .

- Compound 8l () : A m-trifluoromethylphenyl group imparts hydrophobicity and electron-withdrawing effects, improving CNS penetration (as seen in kinase inhibitors) .

Key Difference : Electron-withdrawing substituents (e.g., nitro, CF₃) enhance electrophilicity but may reduce solubility, whereas phenylthio balances lipophilicity and redox activity.

Backbone and Side-Chain Flexibility

- Compound 2g () : A hexyloxybenzamide-peptide hybrid with a rigid benzamide core and long alkyl chain, optimized for protease inhibition (synthesis via activated ester coupling) .

- Triazole Acetamides (): Shorter methylene spacers (–CH₂CO–) restrict flexibility but improve structural predictability (e.g., 6c has defined NOE correlations in NMR) .

Key Difference : Flexible side chains improve target adaptability, while rigid backbones enhance selectivity.

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features an imidazole ring, which is known for its biological significance, particularly in pharmacology. The structural formula can be represented as follows:

The biological activity of imidazole derivatives often stems from their ability to interact with biological macromolecules, such as proteins and nucleic acids. The specific mechanism for this compound has not been fully elucidated but is believed to involve:

- Inhibition of Enzymatic Activity : Compounds containing imidazole can inhibit enzymes crucial for microbial survival.

- Interference with Cellular Processes : The phenylthio group may enhance the lipophilicity of the molecule, allowing better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, a series of compounds similar to this compound were tested against various strains of bacteria and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Candida albicans | 4 µg/mL |

| This compound | E. coli | TBD |

These findings suggest that the compound may exhibit significant inhibitory effects against pathogenic microorganisms.

Antiviral Activity

Imidazole derivatives have also been noted for their antiviral properties. A study investigating similar compounds demonstrated effectiveness against various viruses, including:

- Influenza Virus

- Herpes Simplex Virus (HSV)

The mechanism often involves the inhibition of viral replication by targeting viral enzymes essential for their life cycle.

Study 1: Antifungal Efficacy

A study focused on a related imidazole compound showed promising antifungal activity against Candida species. The results indicated that modifications in the side chains significantly affected potency, with certain derivatives outperforming established antifungals like fluconazole.

Study 2: Antiviral Screening

In another investigation, an imidazole-based compound was tested against the Dengue virus, revealing a reduction in viral load in infected cells by more than 90% at specific concentrations. This highlights the potential of similar compounds in developing antiviral therapies.

Toxicity and Safety Profile

The safety profile is crucial for any therapeutic candidate. Preliminary studies indicate that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. Further toxicological assessments are needed to establish safety margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.